N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,3-dimethoxybenzamide
Description
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,3-dimethoxybenzamide is a thiazole-based benzamide derivative characterized by a 4-phenyl-substituted thiazole core, a thioether-linked 2-amino-2-oxoethyl group at position 2, and a 2,3-dimethoxybenzamide moiety at position 5. The compound’s synthetic pathway likely involves coupling reactions similar to those described for analogous thiazole-acetamides and triazole-thiones in the literature .
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-26-14-10-6-9-13(17(14)27-2)18(25)23-19-16(12-7-4-3-5-8-12)22-20(29-19)28-11-15(21)24/h3-10H,11H2,1-2H3,(H2,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWCUMHBIXLOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,3-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 360.49 g/mol. The compound's structure includes:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen, contributing to the compound's biological activity.
- Dimethoxybenzamide moiety : Enhances lipophilicity and may influence interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Antimicrobial Properties
The thiazole moiety is also associated with antimicrobial activity. Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains and fungi, making it a candidate for further exploration in treating infectious diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may lead to cell death in malignant cells.
- Modulation of Signaling Pathways : The compound could influence key signaling pathways related to cell survival and apoptosis.
Case Studies
- Study on Anticancer Activity : In a study evaluating the efficacy of thiazole derivatives against breast cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value of 12 µM. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial properties of various thiazole derivatives. The tested compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole ring or benzamide moiety can significantly influence biological activity.
| Compound Variation | Biological Activity | IC50/ MIC |
|---|---|---|
| Base Compound | Anticancer | 12 µM |
| Methyl Substituted | Enhanced Antimicrobial | 8 µg/mL |
| Fluoro Substituted | Increased Cytotoxicity | 10 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Thiazole-Benzamide Derivatives
- Structure: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.
- Key Differences: Replaces the benzamide group in the target compound with an acetamide linkage and introduces a bromophenyl substituent at the thiazole’s position 2.
- Docking studies suggest strong binding to enzymatic active sites, though the acetamide group may offer fewer hydrogen-bonding opportunities compared to the target’s benzamide .
- Structure: N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide.
- Key Differences: Lacks a thiazole core but shares the benzamide scaffold. The ethoxymethoxy and dichlorophenyl groups enhance herbicidal activity but reduce selectivity for mammalian targets.
- Implications: Highlights the importance of the thiazole ring in the target compound for targeted bioactivity, as etobenzanid’s benzamide alone is insufficient for kinase modulation .
Heterocyclic Variations
Triazole-Thiones (Compounds 7–9, ):
- Structure: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
- Key Differences: Replace the thiazole ring with a triazole-thione core and introduce sulfonyl groups. The difluorophenyl substituent enhances electronegativity and metabolic stability.
- Implications: The triazole-thione’s tautomerism (thione vs. thiol) may lead to variable reactivity compared to the target compound’s stable thioether linkage.
Thiazolidinone-Benzamides ():
- Structure: (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives.
- Key Differences: Substitutes the thiazole with a thiazolidinone ring, introducing a conjugated carbonyl system.
- Implications: The thiazolidinone’s planar structure may improve DNA intercalation but reduce flexibility for target binding compared to the thiazole in the target compound .
Research Findings and Implications
- Synthetic Challenges: The target compound’s thioether linkage and dimethoxybenzamide group may pose synthetic hurdles, as seen in low yields (15–28%) for analogous bromoalkyl and thioether-containing compounds in .
- Bioactivity Potential: The benzamide-thiazole scaffold is associated with kinase inhibition (e.g., EGFR, VEGFR), while the 2-amino-2-oxoethyl group may enhance solubility and target engagement compared to halogenated analogues like 9c .
- Optimization Opportunities: Introducing electron-withdrawing groups (e.g., fluorine) at the phenyl ring could improve metabolic stability, as demonstrated in triazole-thiones () .
Q & A
Q. What are the key synthetic strategies for N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,3-dimethoxybenzamide, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with thiazole ring formation followed by functionalization of the benzamide moiety. Critical steps include thioether bond formation and amide coupling. Optimization requires precise temperature control (e.g., reflux conditions), solvent selection (e.g., DMF for polar intermediates), and catalysts (e.g., bases like K₂CO₃ for nucleophilic substitutions). Reaction progress is monitored via TLC or HPLC to ensure intermediate purity .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by resolving thiazole protons, benzamide carbonyls, and methoxy groups. High-resolution Mass Spectrometry (HR-MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like amide C=O and thioether S-C bonds. Purity is assessed via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) .
Q. What in vitro assays are used to evaluate its biological activity?
Standard assays include:
- Antimicrobial testing : Minimum Inhibitory Concentration (MIC) against bacterial/fungal strains.
- Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines, with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Dose-response curves and kinetic studies (e.g., Km/Vmax analysis) are critical for potency evaluation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
SAR studies involve synthesizing analogs with modifications to the thiazole ring, benzamide substituents, or thioether linker. For example:
- Replacing the 2,3-dimethoxy group with electron-withdrawing substituents (e.g., -NO₂) to enhance electrophilicity.
- Comparing bioactivity of thiazole vs. thiadiazole cores. Quantitative SAR (QSAR) models using computational tools (e.g., CoMFA, molecular docking) can predict binding affinities to targets like kinase domains .
Q. How do conflicting results in biological activity data arise, and how can they be resolved?
Contradictions may stem from assay variability (e.g., cell line specificity) or impurities in synthesized batches. Mitigation strategies include:
- Repeating assays with orthogonal methods (e.g., fluorescence vs. luminescence readouts).
- Cross-validating purity via HPLC-MS and elemental analysis.
- Conducting comparative studies with structurally related compounds (e.g., ’s table of analogs with antimicrobial/anticancer activities) .
Q. What mechanistic insights can be gained from studying its reactivity with biological thiols (e.g., glutathione)?
The thioether linkage may undergo redox-mediated cleavage in the presence of cellular thiols, releasing active intermediates. Radiolabeling (e.g., ³⁵S) or LC-MS/MS can track metabolic degradation pathways. Competitive assays with thiol-blocking agents (e.g., N-ethylmaleimide) clarify whether activity is thiol-dependent .
Q. How can synthetic yields be improved while minimizing side reactions?
Yield optimization strategies include:
- Using coupling agents (e.g., HATU, EDCI) for amide bond formation.
- Catalyzing thioether formation with Lewis acids (e.g., ZnCl₂).
- Employing microwave-assisted synthesis to reduce reaction time and byproducts. Side products (e.g., oxidized thioethers) are identified via LC-MS and mitigated by inert atmosphere conditions .
Methodological Guidance
Q. What experimental designs are recommended for studying its pharmacokinetic (PK) properties?
- In vitro : Microsomal stability assays (e.g., liver microsomes + NADPH) to assess metabolic half-life.
- In vivo : Radiolabeled compound administration in rodent models, followed by blood/tissue sampling for LC-MS quantification.
- Protein binding : Equilibrium dialysis to measure plasma protein binding (%) .
Q. How can crystallography or computational modeling elucidate its target-binding mode?
- X-ray crystallography : Co-crystallization with purified target proteins (e.g., kinases) to resolve binding interactions.
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over nanosecond timescales to identify stable binding conformers.
- Free-energy perturbation (FEP) : Quantify binding energy contributions of specific substituents .
Q. What strategies address solubility challenges in biological assays?
- Use co-solvents (e.g., DMSO ≤ 0.1%) or surfactants (e.g., Tween-80) in aqueous buffers.
- Synthesize prodrugs (e.g., phosphate esters) with enhanced hydrophilicity.
- Characterize solubility via shake-flask method with HPLC quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
